N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide is a synthetic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . The resulting intermediate can then be further reacted with 3-fluorobenzoyl chloride to introduce the fluorobenzoyl group. The final step involves the coupling of the aminoethyl group to the benzothiazole core, often using reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave irradiation, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication . In cancer research, it may interfere with cell signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
3-fluorobenzoyl chloride:
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: An intermediate in the synthesis of benzothiazole derivatives.
Uniqueness
N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its fluorobenzoyl group enhances its stability and reactivity, while the aminoethyl linkage allows for versatile modifications and interactions with biological targets .
Properties
Molecular Formula |
C17H14FN3O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[2-[(3-fluorobenzoyl)amino]ethyl]-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C17H14FN3O2S/c18-12-5-3-4-11(10-12)15(22)19-8-9-20-16(23)17-21-13-6-1-2-7-14(13)24-17/h1-7,10H,8-9H2,(H,19,22)(H,20,23) |
InChI Key |
OYSBCTNHEIOVAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCNC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.